REACTION_CXSMILES
|
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
526 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Into a solution prepared
|
Type
|
ADDITION
|
Details
|
was dropped the above-described concentration residue at 55 to 75° C
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
while distilling components of lower boiling points off
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, water (366 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the liquid was partitioned
|
Type
|
ADDITION
|
Details
|
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at about 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CONCENTRATION
|
Details
|
the toluene layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
|
Type
|
CUSTOM
|
Details
|
the mixture was liquid-partitioned
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was liquid-partitioned
|
Type
|
ADDITION
|
Details
|
by further adding heptane (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
the resulting aqueous layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
To the concentrated liquid was added sodium chloride (46 g)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
The resultant ethyl acetate solution was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
526 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Into a solution prepared
|
Type
|
ADDITION
|
Details
|
was dropped the above-described concentration residue at 55 to 75° C
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
while distilling components of lower boiling points off
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, water (366 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the liquid was partitioned
|
Type
|
ADDITION
|
Details
|
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at about 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CONCENTRATION
|
Details
|
the toluene layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
|
Type
|
CUSTOM
|
Details
|
the mixture was liquid-partitioned
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was liquid-partitioned
|
Type
|
ADDITION
|
Details
|
by further adding heptane (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
the resulting aqueous layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
To the concentrated liquid was added sodium chloride (46 g)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
The resultant ethyl acetate solution was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
526 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Into a solution prepared
|
Type
|
ADDITION
|
Details
|
was dropped the above-described concentration residue at 55 to 75° C
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
while distilling components of lower boiling points off
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, water (366 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the liquid was partitioned
|
Type
|
ADDITION
|
Details
|
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at about 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CONCENTRATION
|
Details
|
the toluene layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
|
Type
|
CUSTOM
|
Details
|
the mixture was liquid-partitioned
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was liquid-partitioned
|
Type
|
ADDITION
|
Details
|
by further adding heptane (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
the resulting aqueous layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
To the concentrated liquid was added sodium chloride (46 g)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
The resultant ethyl acetate solution was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
CC(C)=O.[OH:5][CH2:6][CH:7]([CH2:9][OH:10])[OH:8].[OH-].[Na+].[CH2:13](Cl)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C1(C)C=CC=CC=1.S(=O)(=O)(O)O.C(N(CC)CC)C>[CH2:13]([O:5][CH2:6][CH:7]([OH:8])[CH2:9][OH:10])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
199 g
|
Type
|
reactant
|
Smiles
|
OCC(O)CO
|
Name
|
|
Quantity
|
6.9 g
|
Type
|
catalyst
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
98.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
229 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)Cl
|
Name
|
|
Quantity
|
526 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
18 g
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Into a solution prepared
|
Type
|
ADDITION
|
Details
|
was dropped the above-described concentration residue at 55 to 75° C
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
while distilling components of lower boiling points off
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction, water (366 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the liquid was partitioned
|
Type
|
ADDITION
|
Details
|
To the resultant toluene layer was added 98% sulfuric acid (22.9 g) and water (571 ml)
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at about 50° C. for 5 hours
|
Duration
|
5 h
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
CONCENTRATION
|
Details
|
the toluene layer was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added heptane (267 ml), methanol (534 ml) and water (267 ml)
|
Type
|
CUSTOM
|
Details
|
the mixture was liquid-partitioned
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was liquid-partitioned
|
Type
|
ADDITION
|
Details
|
by further adding heptane (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
the resulting aqueous layer was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
ADDITION
|
Details
|
To the concentrated liquid was added sodium chloride (46 g)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted twice with ethyl acetate (267 ml)
|
Type
|
CONCENTRATION
|
Details
|
The resultant ethyl acetate solution was concentrated under reduced pressure
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 277 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |